molecular formula C19H30O9 B1249906 (8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one

(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one

Cat. No. B1249906
M. Wt: 402.4 g/mol
InChI Key: AQDQRSAVDNFBEA-RBUWYBMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one is a natural product found in Capparis spinosa with data available.

Scientific Research Applications

Synthesis and Characterization

Bicyclic compounds similar to the one have been synthesized through various methods. For instance, the synthesis of oxabicyclooctan-3-one derivatives involves multi-step processes starting from known compounds like camphor, demonstrating the versatility and complexity of synthesizing such structures (Grošelj et al., 2005). These syntheses often involve reactions such as nitrosation, catalytic hydrogenation, and reduction with Grignard reagents, highlighting the intricate manipulation of molecular frameworks required to construct such complex molecules.

Structural Studies

The structural characterization of bicyclic compounds, including X-ray diffraction studies, plays a crucial role in understanding their conformation and reactivity. For example, detailed structural analysis has been conducted on similar compounds to determine their precise molecular geometry, which is crucial for their reactivity and potential applications in synthesis (Ourhzif et al., 2021). These studies often involve advanced techniques like Hirshfeld surface analysis and Density Functional Theory (DFT) calculations to gain insights into the molecular interactions and electronic properties.

Application in Synthesis

Compounds with bicyclic structures serve as key intermediates in the synthesis of more complex molecules. They have been utilized in the stereoselective synthesis of various organic compounds, showcasing their importance in constructing chiral centers and complex molecular architectures (Chen et al., 2010). The ability to selectively manipulate the stereochemistry of such compounds opens up pathways for the synthesis of biologically active molecules and potential therapeutics.

properties

Product Name

(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one

Molecular Formula

C19H30O9

Molecular Weight

402.4 g/mol

IUPAC Name

(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C19H30O9/c1-10(27-16-15(24)14(23)13(22)12(8-20)28-16)4-5-19(25)17(2)6-11(21)7-18(19,3)26-9-17/h4-5,10,12-16,20,22-25H,6-9H2,1-3H3/b5-4+/t10-,12+,13+,14-,15+,16+,17?,18?,19-/m0/s1

InChI Key

AQDQRSAVDNFBEA-RBUWYBMHSA-N

Isomeric SMILES

C[C@@H](/C=C/[C@@]1(C2(CC(=O)CC1(OC2)C)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(C=CC1(C2(CC(=O)CC1(OC2)C)C)O)OC3C(C(C(C(O3)CO)O)O)O

synonyms

((9S)-drummondol-9-O-beta-D-glucopyranoside)
spionoside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one
Reactant of Route 2
(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one
Reactant of Route 3
(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one
Reactant of Route 4
(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one
Reactant of Route 5
(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one
Reactant of Route 6
(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one

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